(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
CAS No.: 158937-26-9
Cat. No.: VC0177584
Molecular Formula: C18H23BO3
Molecular Weight: 298.18442
* For research use only. Not for human or veterinary use.
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid - 158937-26-9](/images/no_structure.jpg)
Specification
CAS No. | 158937-26-9 |
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Molecular Formula | C18H23BO3 |
Molecular Weight | 298.18442 |
IUPAC Name | [4-(4-hexoxyphenyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 |
SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which involve palladium-catalyzed coupling between aryl halides and boronic acids. A representative synthesis involves:
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Starting materials: A halogenated biphenyl derivative (e.g., tert-butyl bis(4-bromophenyl)carbamate) and (4-hexyloxyphenyl)boronic acid.
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar palladium catalysts.
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Conditions: A base (e.g., sodium carbonate) and a solvent (e.g., dioxane or toluene) under inert atmosphere .
Reaction Component | Role |
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Aryl halide | Electrophilic partner in cross-coupling |
Boronic acid | Nucleophilic partner |
Palladium catalyst | Facilitates oxidative addition/reductive elimination |
Base | Deprotonates boronic acid |
Industrial and Academic Applications
The compound’s synthetic versatility extends to:
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Organic photovoltaics (OPVs): Used to create donor-acceptor (D-A) polymers with tailored band gaps.
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Triarylamino derivatives: Hydrolysis of its tert-butyl carbamate derivative yields amines for hole-transporting materials .
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Liquid crystals: The hexyloxy chain enhances solubility and mesomorphic behavior in thermoresponsive materials .
Characterization and Analytical Techniques
Structural Confirmation
The compound’s structure is validated through:
Applications in Materials Science
Organic Electronics
The boronic acid is pivotal in synthesizing:
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Conjugated polymers: Used as a building block for donor-acceptor copolymers in OPVs, enhancing charge mobility and solubility.
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Hole-transporting layers: Derivatives like bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine improve OLED efficiency .
Thermoresponsive Materials
When incorporated into epoxy resins or block copolymers (e.g., poly(styrene-block-ethylene oxide)), the compound induces temperature-dependent phase changes:
Material System | Thermoresponsive Behavior |
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Epoxy resins | Optical transparency changes at Tg (~100–150°C) |
Liquid crystal composites | Nematic-to-isotropic phase transitions |
Hazard | Precaution |
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Acute toxicity | Avoid ingestion/inhalation; wear PPE |
Corrosivity | Handle with neutralized waste streams |
Environmental impact | Dispose as hazardous organic waste |
GHS Classification
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Signal Word: Warning
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Hazard Statements: H302 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
Comparative Analysis with Analogues
Structural and Functional Differences
Compound | Substituent | Solubility | Electronic Properties |
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(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)boronic acid | Hexyloxy | High (organic solvents) | Donor-rich (π-conjugated) |
(4′-(Methoxy)-[1,1′-biphenyl]-4-yl)boronic acid | Methoxy | Moderate | Lower solubility, similar electronics |
(4′-(Ethoxy)-[1,1′-biphenyl]-4-yl)boronic acid | Ethoxy | Intermediate | Balanced solubility/electronics |
Reactivity Trends
The hexyloxy group enhances:
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Solubility: Longer alkyl chains reduce crystallinity, improving processability in thin-film deposition.
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Stability: Bulky substituents may hinder side reactions during cross-coupling .
Research Frontiers and Future Directions
Emerging Applications
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Perovskite solar cells: Potential use in stabilizing perovskite layers via boronic acid-mediated cross-linking.
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Bioconjugation: Boronic acid’s affinity for diols (e.g., sugars) enables targeted drug delivery .
Challenges and Innovations
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